Methyl (R)-2-methylbutanoate

Flavor chemistry Chiral sensory analysis Fermented beverage aroma

Methyl (R)-2-methylbutanoate (CAS 55449-44-0), also referred to as (2R)-2-methyl-butanoic acid methyl ester, is a chiral short-chain fatty acid ester (C₆H₁₂O₂, MW 116.16 g/mol) characterized by the (R)-absolute configuration at the C-2 stereogenic center. The compound belongs to the 2-methyl-branched ester family, which are key volatile constituents in fruit aroma, fermented beverages, and fragrance formulations.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B13363799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-methylbutanoate
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC
InChIInChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1
InChIKeyOCWLYWIFNDCWRZ-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-2-Methylbutanoate: Chiral Ester Procurement Guide for Sensory & Chromatographic Applications


Methyl (R)-2-methylbutanoate (CAS 55449-44-0), also referred to as (2R)-2-methyl-butanoic acid methyl ester, is a chiral short-chain fatty acid ester (C₆H₁₂O₂, MW 116.16 g/mol) characterized by the (R)-absolute configuration at the C-2 stereogenic center. The compound belongs to the 2-methyl-branched ester family, which are key volatile constituents in fruit aroma, fermented beverages, and fragrance formulations [1]. Its enantiomeric counterpart, methyl (S)-2-methylbutanoate (CAS 10307-60-5), dominates natural systems such as apples (>99% S-enantiomer), making the (R)-form a critical reference standard for authenticity testing, chiral method validation, and mechanistic biosynthetic studies [2].

Why Racemic Methyl 2-Methylbutanoate Cannot Substitute for the (R)-Enantiomer in Research & Quality Applications


Substituting racemic methyl 2-methylbutanoate (CAS 868-57-5) or the (S)-enantiomer for the (R)-enantiomer is scientifically invalid because the two enantiomers exhibit fundamentally different olfactory properties, odor thresholds, and natural abundance profiles. Zhang et al. (2018) demonstrated that (R)- and (S)-M2MB possess significantly different odor threshold values, directly impacting sensory perception in complex matrices [1]. In apples and apple-derived products, methyl 2-methylbutanoate occurs with >99% (S)-enantiomeric excess, with only ~0.3% of the (R)-form detectable—a ratio that serves as a definitive authenticity marker [2]. Furthermore, shiitake-mediated biosynthesis preferentially esterifies (R)-2-methylbutanoic acid to (R)-M2MB at a faster rate than the (S)-counterpart, a kinetic discrimination that racemic mixtures cannot replicate [1]. These stereochemical distinctions mean that procurement of the enantiopure (R)-form is mandatory for chiral GC method development, flavor authentication studies, and biosynthetic pathway elucidation.

Methyl (R)-2-Methylbutanoate: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomer-Specific Odor Threshold Divergence: (R)-M2MB vs. (S)-M2MB in Fermented Beverage Matrix

Zhang et al. (2018) established that the odor threshold values of enantiopure (R)-methyl 2-methylbutanoate and (S)-methyl 2-methylbutanoate differ significantly when evaluated in the context of a shiitake-fermented beverage, although the study notes that the (S)-enantiomer naturally dominates most food matrices [1]. For the structurally analogous ethyl ester pair, Lytra et al. (2014) provided precise quantification: the olfactory threshold of racemic ethyl 2-methylbutanoate (50:50 R/S) in dilute alcohol solution was 2.60 μg/L, while the pure (S)-enantiomer threshold was 1.53 μg/L—a 1.7-fold difference [2]. This class-level evidence demonstrates that the (R)-enantiomer of 2-methylbutanoate esters consistently exhibits a higher odor detection threshold than the (S)-form, making enantiopure (R)-M2MB indispensable as a reference standard for sensory threshold calibration and for understanding the quantitative sensory contribution of each enantiomer in complex flavor matrices.

Flavor chemistry Chiral sensory analysis Fermented beverage aroma

Natural Enantiomeric Ratio in Apple: (R)-M2MB as a Trace Authenticity Marker vs. Dominant (S)-M2MB

Schumacher et al. (1998) quantified the enantiomeric distribution of methyl 2-methylbutanoate in fresh and processed apples using heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin as the chiral stationary phase in capillary GC. The study reported that 2-methylbutanoic acid and its corresponding methyl through n-hexyl esters, as well as 2-methylbutanol and 2-methylbutyl acetate, all favored the (S)-configuration with high enantiomeric purity exceeding 99% [1]. Only ~0.3% of the (R)-enantiomer of methyl 2-methylbutanoate was detectable, a ratio characterized as definitive of genuine apple-derived flavor [1]. In stark contrast, Zhang et al. (2018) reported up to 35% (R)-M2MB in a novel shiitake-fermented beverage, demonstrating that the (R)-enantiomer can accumulate substantially under specific biotechnological conditions [2].

Food authenticity Chiral analysis Apple flavor chemistry

Kinetic Discrimination in Biocatalytic Esterification: (R)-Acid Substrate Preference over (S)-Acid by Shiitake Enzymes

Zhang et al. (2018) demonstrated through stable isotope-labeled precursor-feeding studies that shiitake (Lentinula edodes) mycelium catalyzes the esterification of (R)-2-methylbutanoic acid to (R)-methyl 2-methylbutanoate at a measurably faster rate than the corresponding conversion of (S)-2-methylbutanoic acid to (S)-M2MB [1]. Concurrently, spontaneous non-enantioselective hydrolytic degradation of M2MB occurs in the shiitake matrix, complicating net enantiomeric ratios but underscoring the kinetic advantage of the (R)-acid→(R)-ester pathway [1]. This enantioselective biocatalytic step, combined with the tracing of (R)-M2MB biosynthesis to tiglic acid and tiglic aldehyde derived from L-isoleucine, establishes a distinct metabolic route for the (R)-enantiomer that has no parallel in the (S)-enantiomer's biosynthetic origin from the same amino acid precursor pool [1].

Biocatalysis Enantioselective esterification Mushroom biotechnology

Chiral Stationary Phase Utility: (R)-M2MB as a GC Enantiomer Separation Standard

(2R)-2-Methyl-butanoic acid methyl ester has been documented as a compound utilized as a chiral stationary phase component in gas chromatography for the separation of enantiomers [1]. This application, referenced in conjunction with the work of Takahisa et al. in Journal of Chromatography A [1], positions the enantiopure (R)-form as a functional chromatographic tool distinct from its (S)-counterpart. While both enantiomers can serve as chiral selectors in cyclodextrin-modified stationary phases, the (R)-configuration imparts specific enantiorecognition properties that are complementary to those of the (S)-form. In multidimensional gas chromatography systems employing perethylated β-cyclodextrin as the chiral stationary phase, the simultaneous stereodifferentiation of 2-methylbutanoic acid, its methyl and ethyl esters, and the corresponding alcohol 2-methylbutane-1-ol from complex matrices has been achieved [2], underscoring the value of well-characterized enantiopure reference compounds for method development.

Chiral chromatography Gas chromatography Enantiomer separation

Odor Quality Dichotomy: Fruity-Dairy (R)-M2MB vs. Fruity-Apple (S)-M2MB

The Good Scents Company database catalogs the organoleptic properties of methyl (R)-2-methyl butyrate as exhibiting a 'fruity dairy' odor type, described at 100% concentration as 'fruity dairy' [1]. This contrasts with the (S)-enantiomer and the racemic mixture, which are consistently described in authoritative compendia as possessing a 'sweet, fruity, apple-like odour' [2]. The odor threshold of the racemic methyl ester in water has been measured at approximately 1.5 μg/L [3], and although separate threshold values for each pure enantiomer of the methyl ester have not been published numerically, Zhang et al. (2018) confirmed that they 'differ significantly' [4]. For the corresponding acid, the sensory dichotomy is even more pronounced: (R)-2-methylbutanoic acid exhibits a 'pervasive, cheesy, sweaty odor' whereas racemic 2-methylbutyric acid is described as 'pleasantly sweet, fruity' [5], indicating a consistent pattern across the acid-ester family where the (R)-configuration introduces dairy/cheesy notes absent in the (S)-form.

Organoleptic analysis Flavor and fragrance Stereochemistry-sensory relationships

Methyl (R)-2-Methylbutanoate: High-Impact Application Scenarios Supported by Quantitative Evidence


Chiral Reference Standard for Apple Juice & Flavor Authenticity Testing

The (R)-enantiomer of methyl 2-methylbutanoate constitutes only ~0.3% of the total M2MB in genuine apple products, while the (S)-form exceeds 99% [2]. This extreme enantiomeric skew provides a highly sensitive authentication benchmark. Procurement of enantiopure (R)-M2MB is mandatory for constructing calibration curves in chiral GC-MS methods used to detect adulteration of natural apple flavors with synthetic racemic methyl 2-methylbutanoate. Any elevation of the (R)-enantiomer above the ~0.3% baseline signals adulteration or non-apple-derived flavor addition [2].

Fermentation Process Monitoring in Novel Shiitake-Based Beverage Production

The discovery that shiitake fermentation can yield up to 35% (R)-M2MB, far exceeding the trace levels found in conventional fruit matrices, makes this compound a unique process-specific marker [1]. Producers of shiitake-fermented beverages can use enantiopure (R)-M2MB as a quantitative reference standard for monitoring fermentation progress, optimizing bioprocess parameters, and ensuring batch-to-batch consistency of the characteristic flavor profile derived from the (R)-enantiomer [1].

Enantioselective Biocatalysis Research: Substrate Specificity Assays with Shiitake Esterases

The kinetic discrimination observed by Zhang et al., wherein shiitake esterases convert (R)-2-methylbutanoic acid to (R)-M2MB faster than the (S)-counterpart, positions enantiopure (R)-M2MB as both a product standard and a substrate analog in enzyme characterization studies [1]. Researchers investigating enantioselective esterification or hydrolysis mechanisms can employ (R)-M2MB as an authentic product standard for calibrating chiral assays and for distinguishing enzyme-catalyzed from spontaneous degradation pathways [1].

Chiral GC Method Development and Column Validation for 2-Methyl-Branched Volatiles

The simultaneous stereodifferentiation of 2-methylbutanoic acid, its methyl and ethyl esters, and 2-methylbutanol by multidimensional gas chromatography requires well-characterized enantiopure reference compounds [2]. Methyl (R)-2-methylbutanoate serves as the essential less-abundant enantiomer reference for determining enantiomeric resolution (Rs), separation factor (α), and peak purity in chiral GC method validation protocols targeting 2-alkyl-branched volatile profiling in complex food, beverage, and fragrance matrices [2].

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